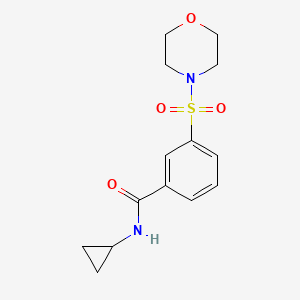

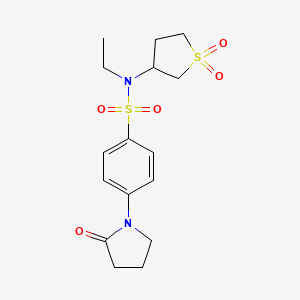

N-cyclopropyl-3-(4-morpholinylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step processes including the use of chlorobenzoic acid chloroanhydride, catalytic reduction, and reactions with various amines such as morpholine. For example, the synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide, a related compound, employs a sequence starting from 4-chlorobenzoic acid chloroanhydride and involves morpholine in later stages (Donskaya et al., 2004). Additionally, the condensation of carboxylic acid with morpholino-indazole derivatives has been utilized to synthesize compounds with significant biological activities (Lu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often includes X-ray crystallography to determine the conformation and crystalline structure of benzamide derivatives. For instance, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed its inhibitory activity against cancer cell lines (Lu et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including interactions with sulfonamides and carboxamides to produce selective inhibitors for enzymes like h-NTPDases, showcasing their potential in therapeutic applications (Zahid Hussain Zaigham et al., 2023). Their chemical properties are often explored through reactions that yield products with significant biological activity.

Physical Properties Analysis

Analyzing the physical properties of these compounds involves understanding their stability under different conditions and their solubility in various solvents. The structural determinations often provide insights into the intermolecular interactions that influence these properties.

Chemical Properties Analysis

The chemical properties of benzamide derivatives are characterized by their reactivity with various chemical agents, their ability to act as inhibitors for specific enzymes, and their potential therapeutic applications. Studies have shown that modifications in the benzamide structure can lead to compounds with potent biological activities, including antiproliferative effects against cancer cell lines (Zahid Hussain Zaigham et al., 2023).

Mechanism of Action

Target of Action

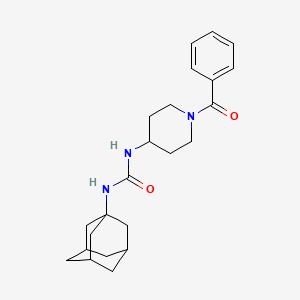

A compound with a similar structure, n-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide, targets the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its target protein and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it might influence pathways related to cell growth and stress response .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Based on its potential target, it might influence cell growth and stress response .

properties

IUPAC Name |

N-cyclopropyl-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c17-14(15-12-4-5-12)11-2-1-3-13(10-11)21(18,19)16-6-8-20-9-7-16/h1-3,10,12H,4-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKBYDRWOPEBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57262890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-chloro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5030548.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)

![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)

![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)

![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)

![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5030629.png)

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)